N-(4-acetamidophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide

Description

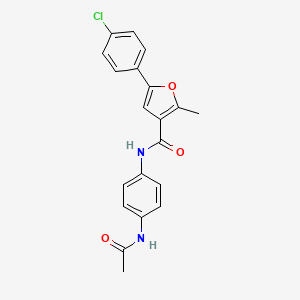

N-(4-acetamidophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide is a heterocyclic compound featuring a furan core substituted with a methyl group at position 2, a 4-chlorophenyl group at position 5, and a carboxamide moiety linked to a 4-acetamidophenyl group. This structure combines aromatic, electron-withdrawing (chlorophenyl), and hydrogen-bonding (acetamido) functionalities, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3/c1-12-18(11-19(26-12)14-3-5-15(21)6-4-14)20(25)23-17-9-7-16(8-10-17)22-13(2)24/h3-11H,1-2H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNLMSYDGXHDLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

Acetamidation: The acetamidophenyl group is formed by reacting aniline derivatives with acetic anhydride or acetyl chloride under controlled conditions.

Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-acetamidophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Furanyl Carboxamide Derivatives

5-(4-Chlorophenyl)-N-(2-methoxybenzyl)-2-methylfuran-3-carboxamide (CAS 941238-56-8)

- Structural Differences : The amide nitrogen is substituted with a 2-methoxybenzyl group instead of 4-acetamidophenyl.

- Physicochemical Properties: Molecular weight: 355.81 vs. ~390 (estimated for the target compound). Boiling point: 493.6±45.0 °C (predicted) .

5-(2-Chlorophenyl)-N-[2-(4-Methoxyphenyl)ethyl]furan-2-carboxamide (CAS 618402-89-4)

- Structural Differences : 2-Chlorophenyl substitution (meta) vs. 4-chlorophenyl (para) on the furan ring.

- Meta substitution may alter steric hindrance and binding affinity .

Thiazolidinedione and Dihydrothiophene Derivatives

N-(5-Benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide

- Structural Differences : Thiazolidinedione core replaces furan, with a 4-chlorophenyl group and isonicotinamide side chain.

- Biological Activity : Exhibits broad-spectrum antimicrobial activity (Table 20 in ). The thiazolidinedione ring may contribute to redox modulation, a mechanism absent in furan-based compounds.

5-Amino-3-(4-chlorophenyl)-4-cyano-N-(phenylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide

- Structural Differences: Dihydrothiophene core with cyano and phenylcarbamoyl groups.

- The cyano group introduces strong electron-withdrawing effects, contrasting with the methyl group on the furan in the target compound .

Furopyridine Carboxamides

2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide

- Structural Differences : Fused furo[2,3-b]pyridine system with fluorophenyl and trifluoroethyl groups.

- Physicochemical Properties : The trifluoroethyl group enhances metabolic resistance but increases molecular weight (~550 vs. ~390 for the target compound).

- Functional Impact : The fused pyridine ring expands π-π stacking capabilities, while the fluorine atoms improve bioavailability through enhanced lipophilicity .

Molecular Weight and Solubility

- Target Compound : Estimated molecular weight ~390; the acetamidophenyl group may improve aqueous solubility compared to purely aromatic substituents.

- N-(4-Aminophenyl)-5-methylfuran-3-carboxamide (CAS 887358-45-4): Simpler structure (MW ~246) but classified as acutely toxic (H302) and irritating (H315, H319) . The acetamido group in the target compound likely reduces reactivity and toxicity compared to the free amine.

Biological Activity

N-(4-acetamidophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Weight : 320.77 g/mol

- CAS Number : Not specifically listed in the provided sources.

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many derivatives have shown the ability to inhibit specific enzymes critical for microbial survival, such as bacterial RNA polymerase .

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive bacteria like Streptococcus pneumoniae.

Antimicrobial Properties

A study explored the antimicrobial activity of structurally related compounds, revealing that modifications to the phenyl ring significantly influenced efficacy. For example, a derivative with a dichlorobenzene modification exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against S. pneumoniae, compared to 256 µg/mL for its precursor .

| Compound | MIC (µg/mL) | Modification |

|---|---|---|

| C3 | 256 | None |

| C3-005 | 8 | Dichlorobenzene |

Cytotoxicity

The cytotoxic effects of this compound were assessed in various cancer cell lines. The compound demonstrated selective cytotoxicity, suggesting potential as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways, although specific pathways remain to be fully elucidated.

Case Studies and Research Findings

- Antibacterial Activity :

-

Anticancer Potential :

- In vitro studies have shown that derivatives of this compound can induce cell cycle arrest in cancer cells, suggesting that it may interfere with cellular proliferation mechanisms. Further investigations are needed to confirm these findings and explore the underlying molecular pathways.

- Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.